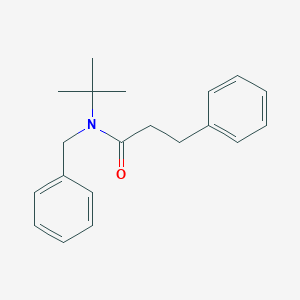
2-(Diethylamino)ethyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 4-methylbenzoate, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine is a member of the ester local anesthetic family and is used to numb the surface of the skin or mucous membranes.
Mechanism of Action
Benzocaine works by blocking the sodium ion channels responsible for transmitting signals of pain and discomfort. It does this by binding to the channels and preventing the influx of sodium ions into the nerve cells. This effectively blocks the transmission of pain signals from the affected area to the brain.
Biochemical and Physiological Effects:
Benzocaine has a number of biochemical and physiological effects on the body. It is rapidly absorbed through the skin or mucous membranes and metabolized in the liver. It has a short half-life and is rapidly excreted through the kidneys. Benzocaine can cause allergic reactions in some individuals, and prolonged use can lead to methemoglobinemia, a condition in which the blood is unable to carry oxygen effectively.
Advantages and Limitations for Lab Experiments
Benzocaine has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for studying pain and sensory perception. However, it has a short half-life and can be difficult to administer in precise doses. It can also cause allergic reactions in some individuals, which can complicate experimental results.
Future Directions
There are a number of potential future directions for research on 2-(Diethylamino)ethyl 4-methylbenzoate. One area of interest is the development of more selective sodium channel blockers that can be used to target specific types of pain. Another area of interest is the development of new techniques for administering this compound, such as transdermal patches or nasal sprays. Additionally, research is needed to better understand the long-term effects of this compound use, particularly in individuals with preexisting medical conditions.
Synthesis Methods
Benzocaine can be synthesized through the esterification of p-aminobenzoic acid with ethanol and diethylamine. The reaction is catalyzed by hydrochloric acid and the resulting product is purified through recrystallization.
Scientific Research Applications
Benzocaine has been widely used in scientific research as a tool to study the mechanisms of pain and sensory perception. It has been used to investigate the role of voltage-gated sodium channels in nociception, as well as the role of transient receptor potential channels in sensory processing.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-methylbenzoate |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)10-11-17-14(16)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
LDZVENZNKUFGHJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295019.png)

![2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B295021.png)
![2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B295023.png)
![3-[(diethylamino)methyl]-N,N-diethylbenzamide](/img/structure/B295024.png)

![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)
![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)



